molecular formula C20H30O4 B1326194 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone CAS No. 898755-83-4

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone

Cat. No. B1326194
M. Wt: 334.4 g/mol
InChI Key: CWTQUCWXZCFPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropoxyvalerophenone (also known as 4'-isopropoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, abbreviated as 5-DMD) is a novel compound that has recently been synthesized and studied for its potential biological applications. It is a derivative of the valerophenone family and is composed of a five-ringed structure with an ether side chain. This compound has been found to be highly stable and is easily synthesized with a variety of methods. It has been studied for its potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Use in Plastic Solar Cells

A study by Jørgensen and Krebs (2005) highlighted the application of a derivative of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone in the synthesis of oligophenylenevinylenes (OPVs). These OPVs, synthesized through a stepwise process, were tested as active materials in photovoltaic cells, demonstrating conversion efficiencies in the range of 0.5-1%. This research contributes to the development of plastic solar cells utilizing novel organic compounds (Jørgensen & Krebs, 2005).

Synthesis and Structural Analysis

Kuhn, Al-Sheikh, and Steimann (2003) focused on synthesizing and analyzing the structure of a derivative of this compound, specifically 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide. This research provides insights into the molecular structure and potential reactivity of derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone, expanding the understanding of its chemical properties (Kuhn, Al-Sheikh, & Steimann, 2003).

Catalysed Condensations of Glycerol

Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol, a renewable material, with derivatives of [1,3]dioxan. This research is significant for the potential production of novel platform chemicals and precursors for 1,3-propanediol derivatives, highlighting the versatility of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone in green chemistry applications (Deutsch, Martin, & Lieske, 2007).

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-15(2)24-17-11-9-16(10-12-17)18(21)7-5-6-8-19-22-13-20(3,4)14-23-19/h9-12,15,19H,5-8,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTQUCWXZCFPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646003
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxyvalerophenone

CAS RN

898755-83-4
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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